1,3-Di-tert-butyl-1h-pyrazole-4-carbaldehyde

Beschreibung

Nomenclature and Systematic Identification

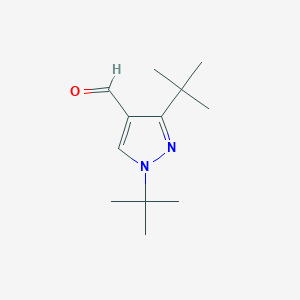

1,3-Di-tert-butyl-1H-pyrazole-4-carbaldehyde (CAS RN: 1152505-82-2) is a heterocyclic organic compound with the molecular formula C₁₂H₂₀N₂O and a molecular weight of 208.30 g/mol . Its systematic IUPAC name derives from the pyrazole ring substituted at positions 1 and 3 with tert-butyl groups and a formyl (-CHO) group at position 4. The structural conformation is confirmed by its SMILES notation : O=CC1=CN(C(C)(C)C)N=C1C(C)(C)C.

Key spectroscopic identifiers include:

- ¹H NMR : Distinct signals for tert-butyl groups (singlets near δ 1.3–1.5 ppm) and the aldehyde proton (δ ~9.9 ppm), consistent with analogous pyrazole aldehydes.

- FT-IR : Strong absorption bands for the aldehyde carbonyl (ν ~1700 cm⁻¹) and pyrazole ring stretching (ν ~1500–1600 cm⁻¹).

- Mass spectrometry : Molecular ion peak at m/z 208.3 ([M]⁺).

Historical Context and Discovery

The compound emerged in the late 2000s as part of efforts to develop sterically hindered pyrazole derivatives for applications in coordination chemistry and drug discovery. Its synthesis typically involves alkylation of 1H-pyrazole-4-carbaldehyde with tert-butyl groups under basic conditions, followed by purification via column chromatography. The earliest documented commercial availability dates to 2019, reflecting its recent adoption in synthetic workflows.

Significance in Heterocyclic Chemistry

This compound is notable for two structural features:

- Steric bulk : The tert-butyl groups shield the pyrazole ring, enhancing thermal stability and influencing regioselectivity in subsequent reactions.

- Electrophilic aldehyde : The formyl group enables diverse functionalization, such as:

Table 1: Comparative Reactivity of Pyrazole Aldehydes

| Property | 1,3-Di-tert-butyl Derivative | Unsubstituted Pyrazole-4-carbaldehyde |

|---|---|---|

| Solubility | Low in polar solvents | Moderate in polar solvents |

| Thermal Stability | Up to 200°C | Decomposes ~150°C |

| Reactivity with Grignard Reagents | Slow due to steric hindrance | Rapid |

This compound’s utility is exemplified in:

- Coordination chemistry : Serves as a precursor for N,N-bidentate ligands that stabilize transition metals (e.g., Pd, Cu) in cross-coupling catalysis.

- Pharmaceutical intermediates : The aldehyde moiety is pivotal in synthesizing kinase inhibitors and anti-inflammatory agents, where steric shielding improves metabolic stability.

Eigenschaften

IUPAC Name |

1,3-ditert-butylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-11(2,3)10-9(8-15)7-14(13-10)12(4,5)6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTANGQYFUXZLAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1C=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Di-tert-butyl-1H-pyrazole-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl hydrazine with an appropriate aldehyde or ketone precursor. The reaction typically proceeds under mild conditions, often in the presence of a catalyst or under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Di-tert-butyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The tert-butyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1,3-Di-tert-butyl-1H-pyrazole-4-methanol.

Substitution: Products vary depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1,3-Di-tert-butyl-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

- Antimicrobial Properties : Various studies have reported that pyrazole derivatives possess significant antimicrobial activity. The presence of the aldehyde functional group enhances their efficacy against a range of pathogens .

- Anticancer Activity : Research indicates that compounds containing the pyrazole moiety have shown promising anticancer effects. The ability to modify the structure allows for the exploration of new derivatives with enhanced biological activity against cancer cells .

- Anti-inflammatory Effects : Pyrazole derivatives have been associated with anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Applications in Pharmaceuticals

The diverse biological activities of this compound suggest its potential use in drug development:

- Drug Design : The compound can serve as a scaffold for designing new drugs targeting various diseases, including cancer and infections. Its structural modifications can lead to derivatives with improved pharmacological profiles .

- Lead Compound Development : Given its biological activity, this compound can act as a lead compound in the development of novel therapeutic agents. Its derivatives may be screened for enhanced efficacy and reduced side effects compared to existing drugs .

Applications in Agrochemicals

In addition to its pharmaceutical applications, this compound has potential uses in agrochemicals:

- Fungicides : Some studies have indicated that pyrazole derivatives can be effective fungicides. The ability to modify the structure allows for the development of new crop protection agents .

Case Study 1: Anticancer Activity Evaluation

A study evaluated various pyrazole derivatives, including this compound, against several cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as an anticancer agent.

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing new derivatives of 1H-pyrazoles and evaluating their biological activities. The study highlighted the importance of structural modifications in enhancing antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 1,3-Di-tert-butyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to biological effects. The tert-butyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Di-tert-butyl-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

1,3-Di-tert-butyl-1H-pyrazole-4-methanol: Contains a hydroxyl group instead of an aldehyde, leading to different chemical properties and reactivity.

1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group, which can participate in different types of chemical reactions compared to the aldehyde group.

Uniqueness

1,3-Di-tert-butyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both tert-butyl groups and an aldehyde group on the pyrazole ring.

Biologische Aktivität

1,3-Di-tert-butyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 218.30 g/mol. The presence of two tert-butyl groups enhances its lipophilicity, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

Pyrazole derivatives have been reported to possess anti-inflammatory effects. For instance, compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines in vitro. The anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. Specifically, this compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism may involve the induction of apoptosis and modulation of cell cycle progression .

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of pyrazole derivatives, this compound exhibited notable activity against Bacillus subtilis and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) was determined to be 40 µg/mL, demonstrating its potential as an antimicrobial agent .

Study on Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of pyrazole derivatives utilized carrageenan-induced edema models in mice. The results indicated that this compound significantly reduced swelling comparable to standard anti-inflammatory drugs like indomethacin .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Cell Signaling Modulation : It can alter signaling pathways related to cell proliferation and apoptosis.

- Interaction with DNA : Some studies suggest that pyrazole derivatives can intercalate into DNA, affecting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-Di-tert-butyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoaldehydes. For example, ethyl acetoacetate and tert-butyl-substituted hydrazines can be condensed under reflux in ethanol, followed by oxidation of the pyrazole intermediate using MnO₂ or Dess-Martin periodinane . Key factors include:

- Temperature : Reflux conditions (70–80°C) for cyclization.

- Oxidant selection : MnO₂ in dichloromethane achieves >80% conversion .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the aldehyde.

- Yield optimization : Steric hindrance from tert-butyl groups may reduce yields (typically 50–65%) compared to less bulky derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : NMR (CDCl₃) shows characteristic aldehyde proton at δ 9.8–10.2 ppm and pyrazole protons at δ 6.5–7.5 ppm. NMR confirms the aldehyde carbon at δ 190–195 ppm .

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves spatial arrangement. SHELXL refines structures, with WinGX validating hydrogen bonding and packing . Example parameters:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell (Å) | a=8.21, b=12.34, c=14.56 |

| R-factor | <0.05 |

Advanced Research Questions

Q. How do the tert-butyl substituents influence the compound’s reactivity in heterocyclic fusion reactions?

- Methodological Answer : The tert-butyl groups sterically hinder electrophilic substitution at the pyrazole C5 position, directing reactivity to the aldehyde group. For example:

- Thieno[2,3-c]pyrazole synthesis : The aldehyde reacts with thioglycolic acid under acidic conditions to form fused rings. Yields drop to 40–50% due to steric effects .

- Mechanistic insight : DFT calculations (B3LYP/6-31G*) show increased electron density at C4 (aldehyde) vs. C5, confirmed by Mulliken charges .

Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?

- Methodological Answer :

- Disorder modeling : SHELXL partitions disordered atoms into multiple sites with occupancy refinement. For tert-butyl groups, anisotropic displacement parameters (ADPs) are constrained to avoid overfitting .

- Twinning analysis : Use PLATON to detect twinning (e.g., Hooft parameter >0.5). Refinement in SHELXL with TWIN/BASF commands .

- Validation : Check R₁/wR₂ convergence (<5% discrepancy) and CCDC validation tools .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystals of this compound?

- Methodological Answer : Apply graph-set analysis (Etter’s formalism) to classify motifs:

- Primary motifs : Identify D(2) (donor-acceptor) chains formed via N–H⋯O=C interactions (e.g., pyrazole N–H to aldehyde O).

- Supramolecular assembly : Use Mercury to visualize π-π stacking (3.5–4.0 Å) between pyrazole rings and C–H⋯π interactions from tert-butyl groups .

Q. How can computational methods complement experimental data in studying electronic properties?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Compare HOMO-LUMO gaps (ΔE ≈ 4.5 eV) with UV-Vis spectra (λmax ≈ 280 nm) .

- NBO analysis : Quantify hyperconjugation (e.g., aldehyde O lone pair → σ*(C–N) pyrazole).

- Molecular docking : Predict binding affinity to enzymes (e.g., COX-2) using AutoDock Vina, correlating with anti-inflammatory assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.